molecular formula C12H21NO2 B12582188 1-Azabicyclo[2.2.2]octan-3-YL pentanoate CAS No. 211738-62-4

1-Azabicyclo[2.2.2]octan-3-YL pentanoate

Cat. No.: B12582188
CAS No.: 211738-62-4
M. Wt: 211.30 g/mol
InChI Key: BHQVGSQHGMGQMZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-YL pentanoate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-3-YL pentanoate typically involves the reaction of 1-Azabicyclo[2.2.2]octan-3-ol with pentanoic acid under esterification conditions. This reaction can be catalyzed by acidic or basic catalysts, and the reaction conditions often include heating and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-3-YL pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-YL pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-YL pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ester group can also undergo hydrolysis, releasing the active 1-Azabicyclo[2.2.2]octan-3-ol, which can further interact with biological targets.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-3-YL pentanoate can be compared with other similar compounds, such as:

    1-Azabicyclo[2.2.2]octan-3-YL acetate: This compound has a similar bicyclic structure but with an acetate group instead of a pentanoate group.

    2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic structure with a nitrogen atom, offering different chemical and biological properties.

    8-Azabicyclo[3.2.1]octane: Known for its presence in tropane alkaloids, this compound has significant biological activity and is used in drug development.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

211738-62-4

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl pentanoate

InChI

InChI=1S/C12H21NO2/c1-2-3-4-12(14)15-11-9-13-7-5-10(11)6-8-13/h10-11H,2-9H2,1H3

InChI Key

BHQVGSQHGMGQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CN2CCC1CC2

Origin of Product

United States

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